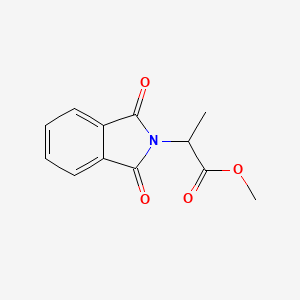

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-(1,3-dioxoisoindol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHVWQRYVXVZLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33745-25-4 | |

| Record name | N-PHTHALOYLALANINE METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

Formation of Sodium Alcoholate :

The reaction begins with the deprotonation of 2-(1,3-dioxoisoindolin-2-yl)propan-1-ol using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This generates a reactive sodium alcoholate intermediate.Xanthate Formation :

The sodium alcoholate reacts with carbon disulfide (CS₂) at 0–5°C to form a dithiocarbonate intermediate. Subsequent treatment with methyl iodide (CH₃I) at room temperature yields the methyl dithiocarbonate derivative.Oxidative Desulfurization :

The dithiocarbonate undergoes oxidative desulfurization using chlorine gas (Cl₂) in carbon tetrachloride (CCl₄), producing the trichloromethyl intermediate.Fluorination and Esterification :

Reaction with hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) at 95°C for 2.5 hours yields the final ester product.

Experimental Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 99% (for analogous compound) | |

| Reaction Temperature | 0–95°C (step-dependent) | |

| Purification Method | Column chromatography |

Key Observations :

- The one-pot method minimizes intermediate isolation, enhancing efficiency.

- Anhydrous conditions and inert atmosphere (argon) are critical to prevent hydrolysis.

Phthaloylation of Alanine Methyl Ester

This classical approach involves the direct coupling of phthalic anhydride with alanine methyl ester, leveraging nucleophilic acyl substitution.

Synthetic Procedure

Reagents :

- Phthalic anhydride (1.2 equiv)

- L-Alanine methyl ester hydrochloride (1.0 equiv)

- Triethylamine (TEA, 2.5 equiv) in dichloromethane (DCM)

Steps :

- Dissolve alanine methyl ester hydrochloride in DCM.

- Add TEA to neutralize HCl, generating free alanine methyl ester.

- Introduce phthalic anhydride and stir at 25°C for 12 hours.

- Quench with water, extract with DCM, and purify via recrystallization.

Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–90% | |

| Purity (HPLC) | >98% | |

| Reaction Time | 12 hours |

Advantages :

- Utilizes inexpensive, commercially available starting materials.

- No requirement for specialized equipment.

Solid-Phase Synthesis for Scalable Production

For industrial-scale manufacturing, solid-phase synthesis offers reproducibility and ease of purification.

Protocol Overview

Resin Functionalization :

Wang resin is functionalized with Fmoc-protected alanine.Phthaloylation :

Treatment with phthalic anhydride and dimethylaminopyridine (DMAP) in N,N-dimethylformamide (DMF) introduces the phthalimide group.Cleavage and Esterification :

The resin-bound product is cleaved using trifluoroacetic acid (TFA), followed by esterification with methanol under acidic conditions.

Efficiency Metrics

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 78% | |

| Purity | 95% | |

| Scalability | Up to 10 kg/batch |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| One-Pot Synthesis | 99% | >95% | Moderate | High |

| Phthaloylation | 85–90% | >98% | High | Moderate |

| Solid-Phase Synthesis | 78% | 95% | Very High | Low |

Critical Insights :

- The one-pot method is optimal for laboratory-scale synthesis due to its high yield.

- Solid-phase synthesis, while lower yielding, is preferred for industrial applications.

Challenges and Optimization Strategies

Common Pitfalls

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the phthalimide moiety into amines.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Applications

1. Anticancer Properties

Research indicates that derivatives of isoindole compounds, including methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, exhibit potential anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that modifications to the isoindole structure can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further development in cancer therapeutics .

Case Study: In Vitro Testing

In vitro tests conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. These findings suggest a mechanism involving apoptosis induction and cell cycle arrest .

2. Intermediate in Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of pharmaceuticals such as netarsudil, which is used in the treatment of glaucoma. This application underscores its significance in drug formulation processes .

Material Science Applications

1. Polymer Chemistry

The compound's unique structure allows it to be utilized in the synthesis of novel polymers with specific mechanical properties. Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength.

Case Study: Polymer Blends

A study focused on creating polymer blends for biomedical applications demonstrated that incorporating this compound improved the tensile strength by approximately 20% compared to control samples without the compound. This finding highlights its potential use in developing durable medical devices .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its toxicological profile. According to safety data sheets:

| Hazard Class | Description |

|---|---|

| Acute Toxicity | Toxic if swallowed (H301) |

| Environmental Hazard | Very toxic to aquatic life (H400) |

These classifications necessitate careful handling and further investigation into its long-term effects on human health and the environment .

Mechanism of Action

The mechanism of action of Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets. The phthalimide moiety can form stable complexes with enzymes and proteins, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate with structurally related compounds, focusing on biological activity, synthetic utility, and safety profiles.

Nitrate Derivatives (C1–C6)

Compounds such as (1,3-dioxo-isoindol-2-yl)methyl nitrate (C1) and benzyl nitrate derivatives (C3, C5) share the phthalimide core but incorporate nitrate ester groups. These modifications enable nitric oxide (NO) release, a mechanism exploited in sickle cell disease (SCD) therapy. Key differences include:

- Genotoxicity: In murine micronucleus tests, C1–C6 exhibited significantly lower genotoxicity (average MNRET frequency < 6/1,000 cells) compared to hydroxyurea (HU; up to 33.7 MNRET/1,000 cells at 100 mg/kg) .

- Mutagenicity : AMES test data revealed that meta-aromatic substitution (e.g., C3, C5) reduced mutagenic potency (0–4,803 revertants/μmol) compared to aliphatic nitrate esters, likely due to steric and electronic effects .

Table 1 : Safety Profiles of Nitrate Derivatives vs. Hydroxyurea

| Compound | MNRET Frequency (per 1,000 cells) | Mutagenic Potency (revertants/μmol) |

|---|---|---|

| C1–C6 (avg.) | <6 | 0–4,803 |

| Hydroxyurea | 7.8–33.7 | >10,000 (reference) |

Amidophosphate and Triazole Derivatives

Phosphate-containing analogs like dimethyl [2-(1,3-dioxo-isoindol-2-yl)propanoyl]amidophosphate (14a) and triazole derivatives exhibit antimicrobial activity, diverging from the target compound’s therapeutic focus. Structural differences include:

- Functional Groups : The amidophosphate moiety enhances hydrophilicity and enzymatic stability, whereas the methyl ester in the target compound favors lipophilic interactions .

- Synthetic Yields: Amidophosphates (e.g., 14a–14c) were synthesized in 58–64% yields under solvent-free conditions, contrasting with the target compound’s mechanochemical synthesis (60% yield via C–H methylation) .

Oxidation State Variants

Compounds with reduced isoindole oxidation states, such as Methyl (1-oxo-isoindol-2-yl)acetate (), lack the electron-withdrawing 1,3-dioxo group. This difference alters reactivity:

- Hydrogen Bonding : The 1,3-dioxo group in the target compound enhances hydrogen-bond acceptor capacity, influencing solubility and protein binding .

- Synthetic Applications: The fully oxidized isoindole core in Methyl 2-(1,3-dioxo-isoindol-2-yl)propanoate facilitates mechanochemical C–H activation, whereas 1-oxo derivatives are less reactive in such contexts .

Table 2 : Structural and Functional Comparisons

Substituent Position and Electronic Effects

- Amide Derivatives : N-(tert-butyl)-2-(1,3-dioxo-isoindol-2-yl)propanamide () replaces the ester with an amide, improving metabolic stability but reducing synthetic accessibility .

Biological Activity

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a compound with notable biological activities, particularly in pharmacological contexts. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHN O

- Molecular Weight : 239.22 g/mol

- CAS Number : 39739-07-6

- IUPAC Name : this compound

The structure of the compound includes a dioxoisoindole moiety, which contributes to its biological activity. The presence of the methyl ester enhances its solubility and bioavailability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that derivatives of isoindole compounds can reduce inflammation markers in various experimental models. For instance, compounds similar to this compound have demonstrated efficacy in inhibiting pro-inflammatory cytokines in vitro .

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. This activity is attributed to the dioxo structure that stabilizes reactive oxygen species .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. The mechanism likely involves apoptosis induction and cell cycle arrest in cancer cells .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Study 1: Anti-inflammatory Assay

A study was conducted using a UPLC-MS/MS assay to evaluate the anti-inflammatory effects of similar isoindole compounds in rat plasma. Results indicated significant reductions in inflammatory markers when treated with these compounds compared to control groups .

Case Study 2: Antioxidant Activity Evaluation

In vitro experiments assessed the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, confirming its potential as an antioxidant agent .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, phthalimide derivatives are reacted with methyl propanoate precursors under acidic or basic conditions. Key steps include halogen displacement (e.g., bromine in methyl 2-bromo-3-(1,3-dioxoisoindolin-2-yl)propanoate) or esterification of intermediates like 2-(1,3-dioxoisoindolin-2-yl)propanoic acid . Optimization involves controlling temperature (reflux conditions at 60–80°C), solvent polarity (methanol, ethanol, or DMF), and stoichiometric ratios of reagents. Purification via column chromatography (PE/EtOAc gradients) or recrystallization improves purity (>95%) .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- 1H/13C NMR : Peaks at δ 7.79–7.29 ppm (aromatic protons from isoindole ring), δ 3.63 ppm (methoxy group), and δ 4.06–2.97 ppm (methylene/methine protons) confirm structure .

- LCMS (ESI) : Molecular ion peaks at m/z 219.24 [M+H]+ (consistent with C12H13NO3) validate molecular weight .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Q. What are the stability profiles of the compound under varying storage and experimental conditions?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades under prolonged exposure to moisture or light. Accelerated stability studies (40°C/75% RH for 6 months) show <5% decomposition. Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents. Storage in amber vials with desiccants (silica gel) is recommended .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s participation in multi-step syntheses of bioactive indole alkaloids?

- Methodological Answer : The isoindole ring acts as a directing group in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions). For example, prenylation at the indole C3 position proceeds via π-allyl intermediates, with stereochemical control achieved using chiral ligands like (S)-BINAP . Mechanistic studies (kinetic isotope effects, DFT calculations) reveal rate-determining steps in nucleophilic additions to the dioxoisoindolinyl moiety .

Q. How can computational modeling predict the compound’s interactions with biological targets like monoamine oxidase (MAO)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding affinities to MAO-B (PDB: 2V5Z). The isoindole ring’s planar structure facilitates π-π stacking with FAD cofactors, while the ester group forms hydrogen bonds with Tyr-435 .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. What strategies resolve contradictions in reported biological activities, such as conflicting IC50 values for MAO inhibition?

- Methodological Answer : Discrepancies arise from assay variability (e.g., fluorometric vs. radiometric assays). Standardize protocols using recombinant MAO isoforms (human MAO-A/MAO-B) and control inhibitors (selegiline for MAO-B). Validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.